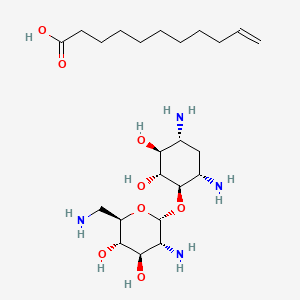

Neomycin undecylenate

Description

Properties

CAS No. |

1406-04-8 |

|---|---|

Molecular Formula |

C23H46N4O8 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;undec-10-enoic acid |

InChI |

InChI=1S/C12H26N4O6.C11H20O2/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;1-2-3-4-5-6-7-8-9-10-11(12)13/h3-12,17-20H,1-2,13-16H2;2H,1,3-10H2,(H,12,13)/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1 |

InChI Key |

ZHIKHAVOCHJPNC-SQAHNGQVSA-N |

Isomeric SMILES |

C=CCCCCCCCCC(=O)O.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N |

Canonical SMILES |

C=CCCCCCCCCC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N |

Origin of Product |

United States |

Mechanistic Foundations of Neomycin Undecylenate S Antimicrobial Action

Neomycin Moiety: Inhibition of Prokaryotic Protein Synthesis

The antibacterial action of neomycin, an aminoglycoside antibiotic, is primarily achieved by disrupting the synthesis of proteins essential for bacterial survival patsnap.comnih.govdrugbank.com. This process involves a series of interactions at the ribosomal level, ultimately leading to a bactericidal effect nih.govresearchgate.net.

Interaction with Bacterial Ribosomal Subunits (30S)

Neomycin's primary target within the bacterial cell is the ribosome, specifically the 30S ribosomal subunit patsnap.comnih.govresearchgate.netwikipedia.org. It binds with high affinity to the A-site on the 16S rRNA component of this subunit patsnap.comasm.orgnih.gov. This binding is a critical first step that triggers the subsequent disruption of protein synthesis patsnap.comnih.gov. Studies have shown that this interaction can also inhibit the assembly of the 30S subunit itself, presenting a secondary mechanism for halting bacterial proliferation nih.govresearchgate.netetsu.edu.

Disruption of mRNA Translation and Misreading of Genetic Code

Once bound to the 30S subunit, neomycin interferes with the fidelity of mRNA translation nih.govresearchgate.net. This binding induces a conformational change in the ribosome's decoding site, which leads to the misreading of mRNA codons patsnap.comnih.gov. As a result, incorrect amino acids are incorporated into the growing polypeptide chains, leading to the production of aberrant, nonfunctional, or toxic proteins patsnap.comresearchgate.net. This disruption of the genetic code and the synthesis of faulty proteins severely compromise essential cellular processes, contributing to the antibiotic's bactericidal effect patsnap.comresearchgate.netnih.gov. Furthermore, neomycin can also inhibit the translocation step of the ribosome along the mRNA, further stalling protein synthesis patsnap.comnih.gov.

Effects on Bacterial Cell Membrane Integrity and Transport Processes

While the primary mechanism of neomycin is the inhibition of protein synthesis, it also affects the bacterial cell membrane. Neomycin exhibits a high binding affinity for phosphatidylinositol 4,5-bisphosphate (PIP2), a key phospholipid component of cell membranes wikipedia.org. The accumulation of defective proteins resulting from translation errors can lead to a loss of integrity in the bacterial cell wall researchgate.net. This compromised membrane integrity allows for an increased, energy-independent influx of the antibiotic into the cell, which amplifies its bactericidal effects and can ultimately result in cell lysis researchgate.net.

Table 1: Summary of Neomycin Moiety's Antibacterial Mechanism

| Mechanism | Target | Effect |

|---|---|---|

| Ribosomal Interaction | 30S Ribosomal Subunit (16S rRNA) | High-affinity binding, inhibition of subunit assembly. |

| Translation Disruption | mRNA Codon Reading | Causes misreading and incorporation of incorrect amino acids. |

| Protein Synthesis | Elongation Process | Production of aberrant, nonfunctional proteins; stalling of translocation. |

| Membrane Integrity | Cell Wall and Membrane | Loss of integrity due to faulty proteins, leading to increased drug uptake and cell lysis. |

Undecylenic Acid Moiety: Antifungal Pathways and Virulence Factor Modulation

Undecylenic acid, an unsaturated fatty acid derived from castor oil, provides the antifungal component of neomycin undecylenate wikipedia.orgyoutube.com. Its mechanism of action is multifaceted, primarily targeting the fungal cell membrane and key virulence factors like biofilm formation patsnap.comnih.gov.

Interference with Fungal Cell Membrane Structure and Function

The principal antifungal action of undecylenic acid involves the disruption of the fungal cell membrane's integrity patsnap.comcaringsunshine.comcaringsunshine.com. As a fatty acid, it can integrate into the lipid bilayer of the fungal membrane patsnap.com. This integration destabilizes the membrane's structure, increasing its permeability patsnap.com. The compromised membrane allows essential intracellular components to leak out, leading to cellular dysfunction and death patsnap.comcaringsunshine.com. Some research suggests that undecylenic acid may also inhibit the synthesis of ergosterol, a vital component for maintaining the structural and functional stability of the fungal cell membrane patsnap.com.

Inhibition of Fungal Biofilm Formation

Undecylenic acid is effective at inhibiting the formation of fungal biofilms, which are critical virulence factors for fungi such as Candida albicans nih.govresearchgate.netdrugbank.com. A key aspect of this inhibition is its ability to prevent the morphological transition of C. albicans from its yeast form to its more invasive hyphal form wikipedia.orgyoutube.comdrugbank.com. This transition is a crucial early step in biofilm development mdpi.com. Research has demonstrated that undecylenic acid effectively inhibits biofilm formation at concentrations above 3 mM and can abolish the yeast-to-hyphae transition at concentrations above 4 mM nih.govdrugbank.com. By suppressing hyphal growth and the transcription of hyphal-related genes, undecylenic acid leads to the formation of poorly organized biofilms nih.gov.

**Table 2: Research Findings on Undecylenic Acid's Inhibition of *Candida albicans***

| Finding | Effective Concentration | Reference |

|---|---|---|

| Inhibition of Biofilm Formation | > 3 mM | nih.govdrugbank.com |

| Abolition of Yeast-to-Hyphae Transition | > 4 mM | nih.govdrugbank.com |

| Reduction of Hydrolytic Enzyme Transcription | Not specified | nih.govresearchgate.net |

| Significant Reduction of HWP1 Gene Transcription | Not specified | nih.govresearchgate.net |

Disruption of Yeast-to-Hyphae Morphological Transition

The undecylenate component of this compound plays a crucial role in the compound's antifungal properties, particularly through the disruption of a key virulence factor in fungi like Candida albicans: the morphological transition from a yeast form to a more invasive hyphal form. researchgate.netnih.gov This transition is widely recognized as critical for the initiation of skin infections and the development of biofilms. nih.govfrontiersin.org

Research demonstrates that undecylenic acid effectively inhibits this dimorphic switch. In the presence of undecylenic acid at concentrations above 3 mM, the formation of C. albicans biofilms is significantly inhibited. researchgate.net The transition from the yeast to the filamentous hyphal phase is ultimately abolished when the concentration of undecylenic acid is above 4 mM. researchgate.netnih.gov Even at a concentration of 10 μM, undecylenic acid has been shown to cause a sevenfold reduction in the appearance of germ tubes, the initial structures that develop into hyphae. nih.gov This inhibition of morphogenesis is considered a vital antifungal mechanism, as mutants of C. albicans that are incapable of forming hyphae exhibit reduced virulence. nih.gov

Microscopic examination reveals that undecylenic acid treatment leads to a crumpled cell surface and an atrophic appearance in C. albicans cells. researchgate.netnih.gov The mechanism for this inhibition involves the genetic regulation of the fungus. Studies have shown that treatment with undecylenic acid significantly reduces the transcriptional level of hyphal formation-related genes, such as Hyphal Wall Protein 1 (HWP1). researchgate.netnih.gov The downregulation of these key genes contributes to a poorly organized biofilm structure, further diminishing the fungus's pathogenic potential. researchgate.netnih.gov

Table 1: Effect of Undecylenic Acid on Candida albicans Morphogenesis and Gene Expression

| Concentration of Undecylenic Acid | Observation | Reference |

|---|---|---|

| > 3 mM | Effective inhibition of biofilm formation. | researchgate.net |

| > 4 mM | Complete abolishment of yeast-to-hyphae transition. | researchgate.netnih.gov |

| 10 µM | Sevenfold reduction in germ tube formation. | nih.gov |

Proposed Enzymatic and pH-Mediated Antimicrobial Effects

The antimicrobial action of this compound is also influenced by enzymatic interactions and the pH of the surrounding environment.

Enzymatic Effects: The undecylenate moiety has been shown to affect the enzymatic activity of Candida albicans. Treatment with undecylenic acid decreases the transcription of various hydrolytic enzymes, including secreted aspartic protease, lipase, and phospholipase, which are crucial for the fungus's ability to invade host tissues. researchgate.netnih.gov

The neomycin component, an aminoglycoside antibiotic, has its own enzymatic interactions. While its primary mechanism is the inhibition of protein synthesis by binding to the 16S rRNA of the bacterial ribosome, it also exhibits off-target effects. wikipedia.orgnih.gov Preliminary studies suggest that neomycin's activity may be potentiated by its ability to inhibit the organism's RNase P function. nih.govnih.gov This enzyme is involved in the tRNA processing pathway, and its inhibition could synergistically enhance the disruption of protein synthesis. nih.gov

pH-Mediated Effects: The antimicrobial efficacy of both components of this compound is sensitive to pH. Neomycin is known to be most active in an alkaline environment. wikipedia.org The synergistic activity of neomycin with other antibiotics has been linked to the pH of the medium, where the suppression of acid production by a partnering antibiotic can enhance neomycin's effect. nih.gov

Table 2: Proposed Enzymatic and pH Influences on this compound Components

| Component | Mechanism | Influencing Factor | Effect | Reference |

|---|---|---|---|---|

| Neomycin | Inhibition of RNase P | Enzymatic | Potentiates antimicrobial activity. | nih.govnih.gov |

| Antibacterial Action | pH | More effective in alkaline environments. | wikipedia.orgnih.gov | |

| Undecylenate | Inhibition of Hydrolytic Enzymes | Enzymatic | Decreases transcription of protease, lipase, etc. | nih.gov |

Synergistic and Additive Antimicrobial Mechanisms within the this compound Structure

The chemical structure of this compound represents a synergistic and additive combination of two distinct antimicrobial agents, each with a different primary mechanism of action. This dual-action design broadens the compound's spectrum of activity, targeting both bacteria and fungi through independent pathways.

The neomycin component provides potent bactericidal activity. wikipedia.org As an aminoglycoside antibiotic, its primary mechanism is to bind to the 30S ribosomal subunit of susceptible bacteria. drugbank.comnih.gov This binding interferes with the translation process, causing a misreading of mRNA and leading to the production of nonfunctional or toxic peptides, which is ultimately lethal to the bacterium. nih.govguidetopharmacology.org Neomycin is effective against a range of gram-negative bacteria and some gram-positive bacteria. wikipedia.orgdrugbank.com

The undecylenate component provides the primary antifungal action. Its mechanism is multifaceted, involving the disruption of the fungal cell membrane and the inhibition of key virulence processes. researchgate.netnih.gov As a fatty acid, undecylenate can interfere with the fungal membrane, leading to increased permeability. researchgate.net Crucially, it inhibits the morphological transition of yeast cells to their invasive hyphal form, a key step in the pathogenesis of fungi like Candida albicans. researchgate.netnih.gov It is important to note that neomycin itself possesses no significant antifungal activity. drugbank.com

The synergy within the this compound salt arises from:

Complementary Spectrum of Activity : The compound combines a broad-spectrum antibacterial (neomycin) with a potent antifungal (undecylenate), allowing it to target a wider range of pathogens than either component alone.

Distinct Molecular Targets : By acting on different cellular structures and processes—the bacterial ribosome for neomycin and the fungal cell membrane and morphogenesis for undecylenate—the compound can effectively combat mixed infections and potentially reduce the likelihood of simultaneous resistance development.

Potential for Potentiation : The interaction between different antimicrobial agents can lead to enhanced efficacy. For instance, studies on neomycin have shown it can potentiate the activity of other antibiotics through its secondary effects on enzymatic pathways like RNase P. nih.gov While not specifically demonstrated for the undecylenate pairing, this capacity for synergy is a known attribute of neomycin.

This combination of a well-established antibacterial with a recognized antifungal agent in a single molecular structure provides a multifaceted approach to antimicrobial action.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Neomycin |

| Undecylenic acid |

| Mupirocin (B1676865) |

| Oxytetracycline |

| Candida albicans |

| Hyphal Wall Protein 1 (HWP1) |

| Secreted aspartic protease |

| Lipase |

| Phospholipase |

| 16S rRNA |

Synthetic and Biosynthetic Pathways of Neomycin and Its Derivatives

Chemical Synthesis Strategies for Neomycin Analogs and Conjugates

The chemical synthesis of neomycin analogs is a complex process that allows for the creation of novel derivatives with potentially enhanced or altered biological activities. These strategies often involve sophisticated techniques to manage the multiple reactive functional groups present on the neomycin scaffold.

The synthesis of glycosidic site isomers of neomycin B has been achieved through a direct and methodical approach. google.comnih.govdrugfuture.com Researchers have successfully created neobiosamine (β-1″→6, 3′ and 4′) neamines. google.comnih.govdrugfuture.com The core strategy begins with a common starting material, peracetylated neomycin azide (B81097). google.comnih.govdrugfuture.com This initial compound is processed to yield a neobiosamine glycosyl donor and a 6, 3′,4′-tri-O-acetyl neamine (B104775) azide intermediate. google.comnih.govdrugfuture.com

Through careful manipulation of protective groups, the intermediate is converted into three distinct glycosyl acceptors: 5,6,4′-, 5,3′,4′-, and 5,6,3′-tri-O-acetyl neamine azide. google.comnih.govdrugfuture.com The subsequent glycosylation reaction between the neobiosamine donor and these neamine-derived acceptors forms the protected pseudo-tetrasaccharides. google.comnih.govdrugfuture.com The final step involves a global deprotection, which includes deacetylation and the reduction of the azide groups, to yield the desired site isomers of neomycin. google.comnih.govdrugfuture.com

Protective group chemistry is fundamental to the selective synthesis of neomycin analogs, preventing unwanted reactions at the numerous amino and hydroxyl groups. wikipedia.orgnih.gov In the synthesis of neomycin B isomers, acetyl groups are used to protect hydroxyl functionalities, and an azide group serves as a masked form of an amine. google.comnih.govdrugfuture.com This allows chemists to direct reactions to specific sites on the molecule. google.comnih.govdrugfuture.com

A key step highlighted in these synthetic pathways is acid-catalyzed thiolysis. drugfuture.com This reaction is applied to the neomycin azide starting material and is crucial for generating the necessary intermediates that serve as both the glycosyl donor and the precursors to the glycosyl acceptors. drugfuture.com The process of deprotection is equally critical; after the desired molecular framework is assembled, these temporary protective groups must be removed to restore the final, active compound. wikipedia.org In the case of the neomycin isomers, this involves deacetylation to free the hydroxyl groups and reduction to convert the azides back into primary amines. google.comnih.govdrugfuture.com

Neomycin undecylenate is a salt formed between the basic neomycin antibiotic and the fatty acid, undecylenic acid. google.com A patented method describes its preparation in a pure form by reacting an acid salt of neomycin, such as neomycin sulfate (B86663), with an alkali metal salt (e.g., sodium salt) or an ammonium (B1175870) salt of undecylenic acid. google.com

The reaction is carried out in an inert saline medium. google.com The presence of inorganic salt ions in the medium aids in the conglomeration of the newly formed this compound, which facilitates its separation and recovery. google.com This process allows the product to be readily separated, washed to remove contaminants, and dried, resulting in a high yield of the pure compound. google.com While direct reaction of the neomycin free base with the acid is possible, the salt metathesis reaction described is presented as a more satisfactory process for commercial-scale preparation. google.com

Table 1: Key Steps in the Chemical Synthesis of Neomycin Derivatives

| Process | Key Reagents/Intermediates | Purpose | Reference |

|---|---|---|---|

| Glycosidic Isomer Synthesis | Peracetylated neomycin azide, Neobiosamine glycosyl donor, Tri-O-acetyl neamine azide acceptors | To create specific positional isomers of Neomycin B by controlling the glycosidic bond formation. | google.comnih.govdrugfuture.com |

| Protective Group Chemistry | Acetyl groups, Azide groups | To temporarily block reactive hydroxyl and amino groups, enabling site-selective reactions. | google.comnih.govdrugfuture.com |

| Thiolysis | Acid catalyst, Thiol | To cleave specific bonds in the starting material to generate key synthetic intermediates. | drugfuture.com |

| Deprotection | Base (for deacetylation), Reducing agent (for azide reduction) | To remove protective groups and yield the final, active aminoglycoside isomer. | google.comnih.govdrugfuture.com |

| Undecylenate Conjugation | Neomycin sulfate, Sodium or Ammonium undecylenate, Inert saline medium | To form the this compound salt via a salt metathesis reaction. | google.com |

Biosynthesis of Neomycin and Related Aminoglycosides

The biosynthesis of neomycin is a complex enzymatic process occurring in the bacterium Streptomyces fradiae. nih.gov This pathway involves the assembly of sugar and aminocyclitol units from basic metabolic precursors.

The biosynthesis of aminoglycosides like neomycin begins with primary metabolites. researchgate.net Studies have shown that the core aminocyclitol ring, 2-deoxystreptamine (B1221613) (DOS), is derived from D-glucose. nih.gov The pathway involves several enzymatic steps to convert the glucose precursor into the central DOS scaffold. nih.gov

The genetic blueprint for neomycin production in Streptomyces fradiae is contained within a cluster of genes, referred to as the neo gene cluster. nih.gov Sequencing and analysis of this cluster have identified numerous open reading frames (ORFs) that code for the enzymes responsible for the antibiotic's assembly. nih.gov

The pathway involves a series of specific enzymatic reactions:

Aminotransferases : An early step in the formation of the 2-deoxystreptamine (DOS) ring involves a transamination reaction. The enzyme product of the neo6 gene has been characterized as an L-glutamine: 2-deoxy-scyllo-inosose (B3429959) aminotransferase, which catalyzes the first transamination in DOS biosynthesis. nih.gov

Glycosyltransferases : The assembly of the final neomycin structure involves the sequential addition of sugar moieties. This is catalyzed by glycosyltransferases. Genetic and biochemical evidence has clarified the distinct roles of two such enzymes, Neo8 and Neo15. researchgate.netresearchgate.net Neo8 is responsible for transferring an N-acetylglucosamine unit to the DOS ring early in the pathway, while Neo15 catalyzes the transfer of the same amino sugar to the intermediate ribostamycin (B1201364) later in the process. researchgate.netresearchgate.net

Deacetylases : The pathway also requires the removal of acetyl groups at certain stages. The enzyme Neo16 has been identified as a deacetylase that can act in conjunction with both glycosyltransferase steps. researchgate.netresearchgate.net However, studies using gene-deleted strains suggest the presence of at least one other enzyme in S. fradiae that can perform this deacetylation function. researchgate.netresearchgate.net

Epimerases : Commercial neomycin is a mixture of neomycin B and its stereoisomer neomycin C. The conversion of neomycin C to the more active neomycin B is the final step in the pathway and is catalyzed by an epimerase encoded by the neoN gene.

**Table 2: Key Enzymes in the Neomycin Biosynthetic Pathway of *S. fradiae***

| Enzyme (Gene) | Enzyme Class | Function in Pathway | Reference |

|---|---|---|---|

| Neo6 | Aminotransferase | Catalyzes the first transamination in the formation of the 2-deoxystreptamine (DOS) core. | nih.gov |

| Neo8 | Glycosyltransferase | Transfers N-acetylglucosamine to the 2-deoxystreptamine (DOS) ring. | researchgate.netresearchgate.net |

| Neo15 | Glycosyltransferase | Transfers N-acetylglucosamine to the ribostamycin intermediate. | researchgate.netresearchgate.net |

| Neo16 | Deacetylase | Removes acetyl groups from N-acetylglucosaminyl intermediates. | researchgate.netresearchgate.net |

| NeoN | Epimerase | Catalyzes the conversion of Neomycin C to Neomycin B. |

Preclinical in Vitro and Ex Vivo Antimicrobial Efficacy Assessments

Evaluation of Antibacterial Activity Spectra and Potency

Neomycin, an aminoglycoside antibiotic, is known for its efficacy against a range of bacteria, primarily Gram-negative organisms. nih.gov When combined with undecylenic acid, it is suggested to provide a broader spectrum of antimicrobial coverage. nih.gov

Gram-Negative Bacterial Strain Susceptibility (e.g., E. coli, Klebsiella spp., Pseudomonas spp.)

Gram-Positive Bacterial Strain Susceptibility (e.g., Staphylococcus aureus, Streptococcus spp.)

While neomycin's primary strength lies in its activity against Gram-negative bacteria, it also exhibits some efficacy against Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.net The addition of undecylenic acid may potentially enhance this activity, though specific studies on neomycin undecylenate are lacking.

Quantitative Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. nih.gov

Specific MIC and MBC values for this compound against the target bacterial strains are not extensively documented in recent literature. However, data for neomycin alone can provide some context. For instance, MIC values for neomycin against certain strains of E. coli have been reported. harvard.edu Similarly, MIC and MBC values for neomycin against strains of S. aureus have been investigated in various studies. nih.govresearchgate.net

Table 1: Representative MIC and MBC Values for Neomycin Against Select Bacteria

| Bacterial Strain | Antibiotic | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | Neomycin | <8 | Data not available |

| Staphylococcus aureus | Neomycin | Data not available | Data not available |

Note: This table is for illustrative purposes and based on general findings for neomycin. Specific values for this compound are not available.

Investigating Mechanisms of Acquired Bacterial Resistance

Bacteria can develop resistance to antimicrobial agents through various mechanisms. nih.gov For aminoglycosides like neomycin, resistance can occur through enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced uptake or increased efflux of the drug. nih.govmdpi.com

The primary mechanisms of acquired bacterial resistance include:

Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic. nih.gov

Target Site Modification: Alterations in the bacterial ribosome can prevent the antibiotic from binding effectively. ewadirect.com

Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the entry of the antibiotic, or efflux pumps can actively remove the drug from the cell. nih.govyoutube.com

Specific studies detailing the mechanisms of acquired resistance to the combined this compound compound are not available.

Assessment of Antifungal Efficacy and Anti-Virulence Properties

Undecylenic acid, a fatty acid, is known for its antifungal properties. nih.gov

Efficacy Against Fungal Pathogens (e.g., Candida albicans)

Undecylenic acid has been shown to be effective against Candida albicans, a common fungal pathogen. nih.govresearchgate.net It can inhibit the formation of biofilms, which are critical for the virulence of C. albicans. nih.gov Studies have demonstrated that undecylenic acid can disrupt the morphological transition of C. albicans from yeast to its more virulent hyphal form. researchgate.net The combination with neomycin in this compound is intended to provide a dual action against both bacterial and fungal pathogens. nih.gov

Table 2: Antifungal Properties of Undecylenic Acid against Candida albicans

| Property | Observation | Reference |

| Biofilm Inhibition | Effective at concentrations above 3 mM | nih.gov |

| Hyphal Growth Disruption | Abolished at concentrations above 4 mM | researchgate.net |

Note: This table reflects the activity of undecylenic acid alone.

Table of Compounds

Inhibition and Disruption of Fungal Biofilms

The antifungal activity of this compound, particularly its effect on biofilms, is attributed to its undecylenate component. Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers significant protection against antifungal agents. nih.govinfezmed.it The ability to inhibit or disrupt these structures is a key indicator of antifungal efficacy.

Research focused on undecylenic acid has demonstrated its capability to interfere with the formation of Candida albicans biofilms. researchgate.netyeastinfection.org Studies have found that undecylenic acid effectively inhibits the formation of C. albicans biofilms at concentrations above 3 mM. nih.govdrugbank.com This action is linked to the disruption of several factors crucial for biofilm integrity, including cell proliferation and hyphal development, which leads to the formation of a poorly organized biofilm structure. researchgate.netyeastinfection.org In the presence of undecylenic acid, C. albicans biofilms are thinner and contain a lower number of viable cells. researchgate.net This anti-biofilm activity is crucial, as biofilm formation is a significant virulence factor for many pathogenic fungi. yeastinfection.org

Modulation of Fungal Morphogenesis (e.g., hyphae formation)

The undecylenate moiety of this compound also plays a critical role in modulating fungal morphogenesis, specifically the transition from a yeast-like form to a filamentous hyphal form. This morphological switch is a key virulence factor, especially for Candida albicans, as the hyphal form is associated with active infection and tissue invasion. wikipedia.orgnih.gov

Comparative Efficacy and Potency Studies

The therapeutic potential of this compound lies in its dual-action profile, which distinguishes it from its individual components and other antimicrobial agents.

Comparison with Neomycin Sulfate (B86663)

Neomycin sulfate is an established aminoglycoside antibiotic with bactericidal activity primarily against Gram-negative aerobic bacteria and some staphylococci. sgul.ac.ukpnrjournal.com It functions by binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis. pnrjournal.com While effective as an antibacterial agent, neomycin sulfate possesses no inherent antifungal activity.

The primary advantage of this compound over neomycin sulfate is the addition of a broad-spectrum antifungal capability. By combining neomycin with undecylenic acid, the resulting compound can target both bacterial and fungal pathogens. This is particularly relevant in mixed infections where both types of microorganisms are present. While neomycin sulfate's activity is confined to bacteria, this compound offers a wider antimicrobial coverage. Studies have shown that neomycin sulfate itself can act synergistically with other antibiotics like bacitracin and polymyxin (B74138) B, and its inclusion in topical formulations is considered to have a clinical role. nih.gov The combination with undecylenic acid extends this principle by adding a completely different class of antimicrobial action.

Comparison with Other Aminoglycoside Antibiotics

The antibacterial efficacy of this compound is derived from its neomycin component. When compared to other clinically important aminoglycosides such as gentamicin (B1671437), tobramycin (B1681333), and amikacin (B45834), there are differences in spectrum and potency. nih.gov Gentamicin and tobramycin generally exhibit similar activity, though tobramycin is often more potent against Pseudomonas aeruginosa. mdpi.com Amikacin tends to be effective against a broad spectrum of Gram-negative organisms, including those resistant to gentamicin. nih.govmdpi.com

In vitro susceptibility studies against carbapenem-resistant Enterobacteriaceae (CRE) have shown that neomycin retains activity against a significant percentage of these multidrug-resistant isolates. One study found that 65.7% of CRE strains were susceptible to neomycin, which was a higher susceptibility rate than for gentamicin (28.4%), tobramycin (35.1%), and amikacin (55.2%) against the same collection of isolates. frontiersin.org This suggests that the neomycin component of this compound provides potent antibacterial activity that can be comparable or superior to other aminoglycosides against certain resistant pathogens.

Table 1: Comparative In Vitro Activity of Aminoglycosides Against Carbapenem-Resistant Enterobacteriaceae (CRE)

| Antibiotic | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) | Percentage Susceptible |

|---|---|---|---|

| Neomycin | 8 | 256 | 65.7% |

| Gentamicin | 128 | >256 | 28.4% |

| Tobramycin | 64 | >256 | 35.1% |

| Amikacin | 32 | >256 | 55.2% |

(Data sourced from a study on 134 CRE clinical strains. frontiersin.org)

Comparison with Standalone Undecylenic Acid and Other Antifungal Agents

Compared to standalone undecylenic acid, this compound offers the significant advantage of an added antibacterial spectrum. Undecylenic acid is solely an antifungal agent, used topically for fungal skin infections like tinea pedis (athlete's foot). youtube.comfootnanklecenters.com this compound, however, can manage infections where a bacterial component is also present or suspected.

When the undecylenate component is compared to other classes of topical antifungal agents, it demonstrates comparable efficacy. A systematic review of placebo-controlled trials for fungal skin infections yielded pooled risk ratios (RR) for treatment failure. The results showed that undecanoates (undecylenic acid and its salts) were as effective as other widely used antifungal classes. nih.gov This indicates that the antifungal portion of this compound is a potent and effective agent, comparable to other established treatments.

Table 2: Comparative Efficacy of Topical Antifungal Agents vs. Placebo

| Antifungal Class | Pooled Risk Ratio (RR) of Treatment Failure | 95% Confidence Interval (CI) |

|---|---|---|

| Undecanoates | 0.29 | 0.12 to 0.70 |

| Allylamines | 0.33 | 0.24 to 0.44 |

| Azoles | 0.30 | 0.20 to 0.45 |

| Tolnaftate | 0.19 | 0.08 to 0.44 |

(Data from a meta-analysis of placebo-controlled trials for fungal skin infections. nih.gov A lower RR indicates greater efficacy.)

While agents like allylamines (e.g., terbinafine) may be slightly more efficacious than azoles and undecenoic acid in some analyses, undecenoic acid is considered an effective treatment option. nih.gov

Advanced Material Science and Formulation Research

Nanofiber Constructs for Sustained Release

Nanofiber-based systems, particularly those produced by electrospinning, offer a unique platform for sustained drug delivery. mdpi.com These constructs have a high surface-area-to-volume ratio and a porous structure that mimics the natural extracellular matrix, making them suitable for various biomedical applications. mdpi.commdpi.com

Neomycin can be incorporated into chitosan-based nanofibers using the electrospinning technique. This method uses electrostatic forces to produce ultrafine fibers from a polymer solution. nih.gov To prepare the nanofibers, a solution is typically made by dissolving chitosan (B1678972) in an aqueous acidic solution, to which neomycin sulfate (B86663) is added. This medicated polymer solution is then electrospun to produce non-toxic, biocompatible nanofiber mats with diameters in the nanometer range. The resulting nanofibers are designed to provide a controlled and prolonged release of the incorporated drug. Characterization techniques such as scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC) are used to confirm the successful formation and properties of the drug-loaded nanofibers.

A key function of incorporating an antibiotic like neomycin into a nanofiber matrix is to provide localized and sustained antimicrobial action. nih.gov Studies have shown that neomycin-loaded chitosan nanofibers demonstrate excellent antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The antimicrobial efficacy is often evaluated using methods like the agar disc diffusion test, where the zone of inhibition around the nanofiber mat indicates its ability to prevent bacterial growth. researchgate.net

The combination of chitosan, which has its own intrinsic antibacterial properties, with neomycin can result in a synergistic effect. Research has demonstrated that these medicated nanofibers show a significant difference in antimicrobial activity when compared to a standard neomycin cream, suggesting their high potential for use in applications requiring infection control.

| Bacterial Strain | Zone of Inhibition (cm) | Reference |

|---|---|---|

| S. aureus (Gram-positive) | 2.46 ± 0.081 | |

| E. coli (Gram-negative) | 2.33 ± 0.06 |

Hydrogel Systems for Topical Application

Hydrogel systems represent a significant area of advancement in topical drug delivery, particularly for antimicrobial compounds like neomycin undecylenate. These three-dimensional, hydrophilic polymer networks can absorb substantial amounts of water or biological fluids, creating a moist environment conducive to wound healing while providing a platform for controlled therapeutic agent release mdpi.comresearchgate.netnih.gov. The integration of neomycin into hydrogel matrices is being explored to enhance its topical efficacy, reduce systemic side effects, and facilitate sustained local concentrations of the drug at the target site usp.br.

Polymeric Hydrogel Synthesis and Crosslinking (e.g., PVP, PEG)

The synthesis of hydrogels for neomycin delivery involves the use of various natural or synthetic polymers, with Poly(N-vinyl-2-pyrrolidone) (PVP) and Poly(ethylene glycol) (PEG) being prominent examples usp.br. These polymers are selected for their biocompatibility and ability to form stable, porous networks usp.br.

One common method for synthesizing PVP and PEG-based hydrogels involves preparing an aqueous solution of the polymers, along with other components like agar, into which neomycin is incorporated usp.br. Crosslinking, the process that forms the stable gel structure, can be achieved through methods such as ionizing radiation usp.br. Gamma irradiation at a dose of 25 kGy, for instance, is utilized to promote the crosslinking of the polymer chains and concurrently sterilize the formulation usp.br. This process results in a hydrogel with a high gel fraction, approximately 95%, indicating a high degree of polymer crosslinking and network formation usp.br. The resulting hydrogels exhibit significant swelling capacity, capable of absorbing up to 1100% of their weight in water after 8 hours of immersion usp.br.

Other polymeric systems have also been investigated for neomycin delivery. These include hybrid hydrogels composed of Poly(vinyl alcohol) (PVA) and pullulan (PULL), crosslinked via physical methods like freezing/thawing cycles mdpi.comnih.gov. Another approach involves the use of sodium alginate (SA) and hydroxyethylcellulose (HEC) as the polymer base, with polymerization initiated by acrylic acid (AA) and N,N′-methylenebisacrylamide (MBA) as the crosslinker nih.gov.

Table 1: Examples of Polymeric Hydrogel Systems for Neomycin Delivery

| Polymer System | Crosslinking Method | Key Characteristics |

| Poly(N-vinyl-2-pyrrolidone) (PVP), Poly(ethylene glycol) (PEG), Agar | Gamma Irradiation (25 kGy) | ~95% gel fraction; 1100% swelling capacity usp.br. |

| Poly(vinyl alcohol) (PVA), Pullulan (PULL) | Freezing/Thawing Cycles | Forms porous network structure; viscoelastic properties mdpi.comnih.gov. |

| Sodium Alginate (SA), Hydroxyethylcellulose (HEC) | Free Radical Polymerization (AA/MBA) | Forms a flexible topical patch nih.gov. |

Sustained Release Kinetics from Hydrogel Formulations

A primary advantage of hydrogel formulations is their ability to provide sustained release of the incorporated drug, which helps maintain a therapeutic concentration at the application site over an extended period nih.gov.

In studies involving neomycin-loaded hydrogels made from PVP and PEG, the drug release profile was measured using methods like Liquid Chromatography-Mass Spectrometry usp.br. These investigations revealed that the concentration of neomycin released from the hydrogel remained constant for up to 48 hours usp.br. This zero-order release kinetic is highly desirable for antimicrobial treatments, as it ensures a steady and predictable drug supply.

The mechanism of drug release from hydrogels is often complex and can be described by various kinetic models. For hybrid hydrogels of PVA and PULL containing neomycin, the release kinetics were found to follow a quasi-Fickian diffusion pattern mdpi.comnih.govresearchgate.net. The release data from these systems were suitably described by semi-empirical models such as the Korsmeyer-Peppas and Peppas-Sahlin models, which help elucidate the mechanisms of drug diffusion through the swollen polymer network mdpi.comnih.govresearchgate.net. Other formulations have shown an initial rapid release of surface-associated drug within the first hour, followed by a slower, sustained release over several hours as the drug entrapped deeper within the hydrogel network diffuses out pnrjournal.com.

Table 2: Release Kinetics Data for Neomycin from Different Hydrogel Formulations

| Hydrogel Composition | Duration of Sustained Release | Release Model/Kinetics |

| PVP/PEG/Agar | Constant for 48 hours | Zero-Order usp.br |

| PVA/PULL/Bovine Serum Albumin | Over 480 minutes (8 hours) | Quasi-Fickian Diffusion; Korsmeyer-Peppas and Peppas-Sahlin models mdpi.comnih.gov |

| Carbopol-based | Sustained over 5 hours | First-Order kinetics pnrjournal.com |

Antimicrobial Efficacy Against Biofilm-Producing Bacteria within Hydrogels

Bacterial biofilms, which are communities of microorganisms encased in a self-produced protective matrix, pose a significant challenge in treating infections as they exhibit increased resistance to conventional antibiotics researchgate.netnih.gov. Hydrogel delivery systems are being investigated as a strategy to overcome this resistance researchgate.netnih.gov.

Neomycin-loaded hydrogels have demonstrated significant antimicrobial efficacy against biofilm-producing bacteria usp.br. In vitro studies have shown that hydrogels composed of PVP and PEG containing neomycin exhibit a potent antibacterial effect against biofilms of clinically relevant bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus usp.br. The ability of the hydrogel to continuously release the antibiotic directly into the biofilm microenvironment is crucial for its efficacy usp.br.

The high water content of hydrogels facilitates the diffusion of the antimicrobial agent, while the polymer matrix can help disrupt the biofilm structure researchgate.net. The sustained release of neomycin ensures that the bacteria within the biofilm are exposed to inhibitory concentrations of the antibiotic for a prolonged period, which is more effective than intermittent applications of conventional topical formulations usp.br. The development of hydrogels that can effectively deliver antimicrobials like neomycin represents a promising approach to managing infections associated with biofilms nih.govresearchgate.net. It is noteworthy that subinhibitory concentrations of some antibiotics can sometimes induce biofilm formation, highlighting the importance of a delivery system that maintains therapeutic levels frontiersin.org.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Quantification and Purity Assessment

Chromatographic techniques are fundamental to the analytical characterization of neomycin. These methods provide the necessary resolution to separate neomycin from related substances, impurities, and other components within a sample matrix. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), thin-layer chromatography (TLC), and ultra-performance liquid chromatography (UPLC) are among the most powerful tools employed for this purpose.

HPLC is a cornerstone for the analysis of aminoglycosides like neomycin. Methodologies are typically centered around either reversed-phase or normal-phase chromatography, often requiring a derivatization step to enable detection. The choice of method depends on the sample matrix and the specific analytical requirements, such as quantifying neomycin in raw materials or complex pharmaceutical formulations. nih.gov

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the determination of neomycin. A significant challenge in analyzing neomycin is its lack of a UV-absorbing chromophore, which makes conventional UV detection difficult. nih.gov To overcome this, post-column derivatization is employed, where a reagent is introduced after the chromatographic separation to react with the analyte, forming a detectable product.

A common approach involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which reacts with the primary amine groups of neomycin to form a highly fluorescent derivative. nih.gov This allows for sensitive and selective detection using a fluorescence detector. nih.gov The mobile phase often includes ion-pairing agents to improve the retention and resolution of the highly polar neomycin molecule on the nonpolar stationary phase. nih.gov This method has been successfully applied to determine neomycin levels in various biological and pharmaceutical samples. nih.gov

Table 1: Example of RP-HPLC Conditions for Neomycin Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Ion-pairing mobile phase (e.g., water-acetone with HFBA) researchgate.net |

| Derivatization Reagent | o-phthalaldehyde (OPA) nih.gov |

| Detection | Fluorescence Detection nih.gov |

| Application | Quantification of neomycin in plasma, urine, and animal feeds nih.govresearchgate.net |

Normal phase (NP) HPLC offers an alternative to reversed-phase chromatography for neomycin analysis. In this mode, a polar stationary phase is used with a non-polar mobile phase. For neomycin, pre-column derivatization is typically required. A widely used derivatizing agent is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), which reacts with the amine groups of neomycin to form a dinitrobenzene derivative that can be detected by UV absorbance at 350 nm. nih.gov

This derivatization allows for the separation and quantification of neomycin B and C components with a high degree of precision, showing a relative standard deviation of less than 1%. nih.govnih.gov The method is sensitive enough to detect quantities as low as 1 ng of neomycin base. nih.gov

Mobile phase optimization is critical for achieving effective separation. phenomenex.com In NP-HPLC of derivatized neomycin, the composition of the mobile phase, typically a mixture of solvents like n-butanol, 2-butanone (B6335102), ammonia (B1221849), and water, is adjusted to achieve optimal resolution between the analyte and any interfering substances. phenomenex.comuj.edu.pl The goal is to control the interaction of the derivatized analyte with the stationary phase to ensure efficient separation and reliable retention times. phenomenex.com

Table 2: NP-HPLC Method for Derivatized Neomycin

| Parameter | Condition |

|---|---|

| Derivatization Reagent | 1-fluoro-2,4-dinitrobenzene (FDNB) nih.gov |

| Stationary Phase | Normal-phase silica (B1680970) gel nih.gov |

| Detection | UV Absorbance at 350 nm nih.gov |

| Precision | Relative Standard Deviation < 1% nih.govnih.gov |

| Sensitivity | ~1 ng of neomycin base nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of neomycin, as it does not require the analyte to have a chromophore. nih.gov Mass spectrometry provides detection and identification based on the mass-to-charge ratio (m/z) of the compound, offering high specificity and sensitivity. nih.gov

Methods often utilize electrospray ionization (ESI) in positive ion mode to generate ions for MS or tandem MS (MS-MS) detection. nih.govmtc-usa.com Hydrophilic interaction chromatography (HILIC) is sometimes employed for sample cleanup and baseline separation, as it is well-suited for highly polar compounds like neomycin that are not well-retained on traditional reversed-phase columns. nih.govresearchgate.net

Another approach combines reversed-phase HPLC with a charged aerosol detector (CAD). CAD is a universal detector that provides a response for any non-volatile analyte, making it suitable for direct quantification of neomycin and its related substances without derivatization. nih.gov This LC-CAD method, combined with MS for peak identification, allows for the comprehensive analysis of impurities. nih.govsemanticscholar.org

Table 3: LC-MS Parameters for Neomycin Analysis

| Parameter | Description |

|---|---|

| Separation Mode | Reversed-Phase (C18 column) or Hydrophilic Interaction Chromatography (HILIC) nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.govmtc-usa.com |

| Detector | Tandem Mass Spectrometry (MS-MS) or Charged Aerosol Detector (CAD) nih.govnih.gov |

| Mobile Phase | Water, Methanol, and Heptafluorobutyric acid (for RP-LC) nih.gov / Acetonitrile and Formic Acid (for HILIC) mtc-usa.com |

| Application | Quantification in serum; Determination of related substances in pharmaceutical preparations nih.govnih.gov |

Thin Layer Chromatography (TLC) provides a simple and cost-effective method for the identification and quantification of neomycin. Similar to HPLC methods, derivatization is necessary for visualization and measurement. A TLC-densitometric method has been developed using dabsyl chloride as the derivatizing agent. uj.edu.plnih.gov

In this method, neomycin is derivatized with dabsyl chloride, and the resulting colored derivative is separated on silica gel TLC plates. nih.govsemanticscholar.org The mobile phase is typically a mixture of solvents such as n-butanol, 2-butanone, 25% ammonia, and water. uj.edu.pl After separation, the compact yellow bands of the neomycin derivative are quantified using a densitometer at a wavelength of 460 nm. uj.edu.plnih.gov The method is characterized by high sensitivity, with a limit of detection (LOD) of 0.1953 µg per band and a limit of quantification (LOQ) of 0.5918 µg per band. uj.edu.plnih.gov

Table 4: TLC-Densitometric Method for Neomycin Derivative

| Parameter | Condition/Value |

|---|---|

| Derivatizing Agent | Dabsyl chloride uj.edu.plnih.gov |

| Stationary Phase | Silica gel TLC plates with fluorescent indicator uj.edu.pl |

| Mobile Phase | n-butanol : 2-butanone : 25% ammonia : water (10:6:2:2, v/v/v/v) uj.edu.pl |

| Detection Wavelength | 460 nm uj.edu.pl |

| Limit of Detection (LOD) | 0.1953 µg per band uj.edu.plnih.gov |

| Limit of Quantification (LOQ) | 0.5918 µg per band uj.edu.plnih.gov |

| Precision (RSD) | 1.17% to 2.05% uj.edu.plnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster analysis times, higher resolution, and increased sensitivity. A UPLC method has been developed for the simultaneous determination of neomycin in combination with other active ingredients. researchgate.net

One such method employs a phenyl column with a mobile phase consisting of a mixture of methanol and a potassium phosphate buffer. researchgate.net Detection is carried out using a photodiode array (PDA) detector. The significantly shorter run time (e.g., 2.40 minutes) makes UPLC a highly efficient tool for quality control and routine analysis in the pharmaceutical industry. researchgate.net The method is validated according to ICH guidelines to ensure its suitability for its intended purpose, assessing parameters such as accuracy, precision, specificity, and linearity. researchgate.net

Table 5: UPLC Method for Simultaneous Determination of Neomycin

| Parameter | Condition |

|---|---|

| Instrument | Waters Acquity UPLC with PDA detector researchgate.net |

| Column | Phenyl column (100 x 2.1mm, 1.7µm) researchgate.net |

| Mobile Phase | Methanol and KH2PO4 Buffer (30:70 mixture) researchgate.net |

| Flow Rate | 0.5 mL/min researchgate.net |

| Detection | 222 nm researchgate.net |

| Total Run Time | 2.40 minutes researchgate.net |

| Application | Simultaneous determination of neomycin and other compounds in pharmaceutical formulations researchgate.net |

High-Performance Liquid Chromatography (HPLC) Methodologies

: Spectroscopic and Biological Activity Assays

The comprehensive characterization of neomycin undecylenate involves a suite of advanced analytical and spectroscopic techniques to determine its concentration, antimicrobial potency, structural integrity, and physical properties, particularly when incorporated into delivery systems like nanoparticles or intercalated into materials.

UV-Visible Spectrophotometry for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a versatile and accessible method for the quantitative determination of neomycin. Although neomycin itself exhibits weak absorbance in the UV-Vis spectrum, indirect methods have been developed to overcome this limitation. One such approach involves forming a complex with copper (II) ions, which results in a compound with significantly increased light-absorbing capacity. researchgate.net

Another strategy is the use of derivative spectrophotometry, which enhances the resolution of overlapping spectra and can be used for the simultaneous estimation of neomycin in the presence of other compounds. researchgate.net For instance, a first-order derivative spectrophotometric method has been validated for the simultaneous estimation of neomycin and betamethasone. researchgate.net

Research has established linearity over specific concentration ranges, allowing for accurate quantification. researchgate.netnih.gov The choice of solvent and the specific wavelength for measurement are critical parameters that are optimized during method development. researchgate.netgoogle.com For example, one indirect method using a copper complex identified an optimal wavelength of 277 nm for readings on the first derivative of the absorbance spectrum. researchgate.net Other studies have utilized wavelengths such as 224 nm and 234 nm for derivative spectrophotometry in multi-component formulations. researchgate.net The formation of a blue complex with an alkaline cupric tartrate test solution shows a maximum absorption at a wavelength of 631 nm. google.com

| Method | Wavelength (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| Indirect Spectrophotometry (Cu²⁺ Complex, 1st Derivative) researchgate.net | 277 nm | 0.102 - 0.510 | Not Specified |

| Derivative Spectrophotometry (with Betamethasone) researchgate.net | 224 nm | 2.5 - 15 | 0.9997 |

| Complexation with Cupric Tartrate google.com | 631 nm | 1000 - 6000 | Not Specified |

Colorimetric Microplate Bioassays for Antimicrobial Potency

Colorimetric microplate bioassays offer a rapid and efficient alternative to traditional agar diffusion methods for determining the antimicrobial potency of neomycin. nih.govresearchgate.net These assays are based on the metabolic activity of a test microorganism, where a color change indicates microbial growth or inhibition. A common indicator used is triphenyltetrazolium chloride (TTC), which is reduced by viable microorganisms to a red formazan product. nih.gov

The development and optimization of these assays involve factorial and response surface methodologies to fine-tune parameters such as the choice of microorganism, culture medium composition, inoculum amount, and TTC concentration. nih.govresearchgate.net Studies have demonstrated the validation of these methods by assessing linearity, precision, accuracy, and robustness. nih.gov For neomycin sulfate (B86663), a rapid colorimetric microplate bioassay was developed and validated, showing linearity in the range of 3.0 to 5.0 µg/mL with correlation coefficients (r) of 0.998 for the standard curve. nih.gov The precision, measured as relative standard deviation (RSD), was found to be 2.8% for repeatability and 4.0% for intermediate precision, with a mean recovery of 100.2% demonstrating accuracy. nih.gov Statistical analysis has shown equivalency between this rapid method and the conventional agar diffusion assay, with the microplate method offering advantages in sensitivity, incubation time, and reagent volume. nih.govresearchgate.net

| Validation Parameter | Result |

|---|---|

| Linearity Range | 3.0 to 5.0 µg/mL |

| Correlation Coefficient (r) | 0.998 (Standard), 0.994 (Sample) |

| Precision (Repeatability RSD) | 2.8% |

| Precision (Intermediate Precision RSD) | 4.0% |

| Accuracy (Mean Recovery) | 100.2% |

Agar Diffusion Microbiological Assays for Efficacy

The agar diffusion method is a standard and widely employed microbiological assay for determining the potency and efficacy of antibiotics, including neomycin. nih.govekb.egekb.eg This technique involves placing the antibiotic on a solid agar medium inoculated with a susceptible microorganism, typically Staphylococcus epidermidis for neomycin. nih.gov The antibiotic diffuses into the agar, creating a concentration gradient and resulting in a circular zone of inhibition where bacterial growth is prevented. The diameter of this zone is proportional to the concentration of the antibiotic. ekb.eg

While the standard method requires an incubation time of 18 to 24 hours, modifications have been developed to reduce this time. nih.govresearchgate.net One such rapid method incorporates triphenyltetrazolium chloride (TTC) into the medium. nih.gov The reduction of TTC to formazan by viable bacteria allows for the visualization of the inhibition zone in as little as 7 hours, with results showing no significant difference from the standard 24-hour incubation. nih.gov The validation of these assays is crucial and involves assessing parameters like specificity, linearity, accuracy, and precision. ekb.egekb.eg For neomycin sulfate, a validated agar diffusion assay using a 2 x 2 Parallel Line Model demonstrated acceptable linearity (r = 0.998) and precision, with RSD values for repeatability and intermediate precision being 0.71% and 0.74%, respectively. ekb.eg

| Parameter | Finding | Reference |

|---|---|---|

| Standard Incubation Time | 18 to 24 hours | nih.govresearchgate.net |

| Rapid Method Incubation Time (with TTC) | ~7 hours | nih.gov |

| Test Organism Example | Staphylococcus epidermidis | nih.gov |

| Validated Linearity (r) | 0.998 | ekb.egekb.eg |

| Validated Precision (Repeatability RSD) | 0.71% | ekb.eg |

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the molecular structure of compounds. nih.govnih.gov For this compound, an FTIR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in both the neomycin and undecylenic acid moieties.

The neomycin structure would contribute to broad peaks associated with O-H and N-H stretching vibrations, typically in the 3200-3600 cm⁻¹ region, and C-N stretching vibrations around 1286 cm⁻¹. researchgate.net The undecylenate portion would be identified by characteristic peaks for C-H stretching of methylene groups (around 2850-2920 cm⁻¹), a strong carbonyl (C=O) stretching vibration from the ester or carboxylate group (typically around 1700-1740 cm⁻¹), and C-H bending vibrations of methylene groups (around 1462 cm⁻¹). researchgate.net When neomycin is intercalated with other materials, FTIR can confirm the interaction by observing shifts in these characteristic peaks, indicating the formation of new bonds or changes in the molecular environment. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group/Moiety |

|---|---|---|

| 3200 - 3600 | O-H and N-H Stretching | Hydroxyl and Amine groups (Neomycin) |

| 2850 - 2920 | C-H Stretching | Methylene chains (Undecylenate) |

| ~1700 - 1740 | C=O Stretching | Ester/Carboxylate carbonyl (Undecylenate) |

| ~1650 | C=O Stretching (Amide) | Amide group (Neomycin) |

| ~1462 | C-H Bending | Methylene groups (Undecylenate) |

| ~1286 | C-N Stretching | Amine/Amide group (Neomycin) |

X-ray Diffractometry (XRD) for Material Intercalation

X-ray Diffractometry (XRD) is a primary technique for analyzing the crystalline structure of materials and is particularly useful for confirming the intercalation of molecules, such as neomycin, into layered host materials like clays (e.g., montmorillonite). nih.gov Intercalation is the insertion of molecules into the interlayer spaces of a host material, which leads to an expansion of the layers.

The effectiveness of the intercalation process is assessed by monitoring the position of the (001) diffraction peak in the XRD pattern. nih.govresearchgate.net According to Bragg's Law, an increase in the interlayer distance (d-spacing) results in a shift of the corresponding diffraction peak to a lower 2θ angle. nih.gov Studies on the intercalation of neomycin into montmorillonite have shown a clear shift of the d₀₀₁ peak toward lower 2θ values compared to the pure clay, which provides direct evidence that neomycin molecules have been successfully incorporated into the interlayer spaces. nih.gov This analysis confirms that the interaction is not limited to surface adsorption but involves binding within the host structure. nih.gov

| Analytical Technique | Observation | Interpretation |

|---|---|---|

| X-ray Diffractometry (XRD) | Shift of the d₀₀₁ peak to lower 2θ angle values compared to the reference material. | Separation of the montmorillonite layers, confirming the incorporation of neomycin molecules into the interlayer spaces. |

Zeta Potential Measurement for Nanoparticle Characterization

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a critical parameter for characterizing the stability of colloidal dispersions, such as nanoparticle suspensions. researchgate.netnih.gov It provides an indirect measure of the net surface charge of the particles. nih.gov Nanoparticles with a high zeta potential (either positive or negative, typically > ±30 mV) are electrically stabilized, meaning they repel each other, which prevents aggregation and leads to a more stable suspension. researchgate.net

The measurement of zeta potential is essential in the development of nanomedicines and other nanoparticle-based systems. nih.govwyatt.com For formulations involving neomycin, such as drug-clay conjugates or lipid nanoparticles, zeta potential measurement helps to understand the surface characteristics and predict the physical stability of the formulation in different media. nih.govnih.gov The technique of electrophoretic light scattering (ELS) is commonly used to determine the zeta potential by measuring the velocity of charged particles in an electric field. bohrium.com This characterization is vital for ensuring the consistency and performance of nanoparticle-based drug delivery systems. nih.gov

| Zeta Potential (mV) | Colloidal Stability |

|---|---|

| 0 to ±5 | Rapid coagulation or flocculation |

| ±10 to ±30 | Incipient instability |

| ±30 to ±40 | Moderate stability |

| ±40 to ±60 | Good stability |

| More than ±60 | Excellent stability |

Research Perspectives and Emerging Areas in Neomycin Undecylenate Studies

Development of Next-Generation Antimicrobial Formulations

The development of advanced antimicrobial formulations is a key area of research for enhancing the efficacy and delivery of neomycin. These next-generation systems aim to improve the therapeutic index of neomycin by increasing its bioavailability at the site of infection and reducing potential toxic effects.

One promising approach involves the use of nanoparticles . Nano drug delivery systems have been shown to offer rapid onset of action with enhanced therapeutic efficacy at a decreased dose of the drug. core.ac.uk For instance, neomycin has been formulated into zinc chitosan (B1678972) nanoparticles to increase its therapeutic efficacy and decrease topical dose-related toxic effects. core.ac.uk The synergistic effect of zinc, chitosan, and neomycin in these nanoparticles has demonstrated maximum in-vitro drug release and antimicrobial activity. core.ac.uk Another avenue of nanoparticle research is the development of neomycin-silver nano-composite gels, which have shown potential for enhanced wound healing activity compared to either component alone. researchgate.net

Solid lipid nanoparticles (SLNs) are another advanced delivery system being explored. A study focused on developing a Kolliphor-407 P-based gel containing neomycin sulfate-loaded SLNs demonstrated enhanced antimicrobial activity. nih.govnih.gov The optimized formulation exhibited a regulated in vitro drug release pattern and excellent ex vivo permeability, suggesting its potential as a promising formulation for buccal mucosal wound healing. nih.govnih.gov

Liposomal formulations are also being investigated to improve the delivery of neomycin. Elastic liposomes have been shown to be efficient carriers for delivering neomycin sulphate to bacteria localized within deep skin strata, achieving complete eradication of staphylococcal infections in animal models within seven days. semanticscholar.org These advanced formulations highlight the ongoing efforts to optimize the therapeutic application of neomycin through innovative drug delivery technologies.

| Formulation Type | Key Findings | Potential Benefits |

| Zinc Chitosan Nanoparticles | Synergistic effect of zinc, chitosan, and neomycin; Maximum in-vitro drug release and antimicrobial activity. core.ac.uk | Enhanced therapeutic efficacy, decreased dose-related toxicity. core.ac.uk |

| Silver Nano-composite Gel | Potential for enhanced wound healing activity compared to individual components. researchgate.net | Improved wound healing. |

| Solid Lipid Nanoparticles (SLNs) | Regulated in vitro drug release, excellent ex vivo permeability, and enhanced antimicrobial activity. nih.govnih.gov | Promising for buccal mucosal wound healing. nih.govnih.gov |

| Elastic Liposomes | Efficient delivery to deep skin strata, complete eradication of staphylococcal infections in animal models. semanticscholar.org | Effective treatment for deep skin infections. |

Understanding and Overcoming Antimicrobial Resistance Mechanisms

Antimicrobial resistance is a significant challenge in the clinical use of antibiotics, including neomycin. Bacteria can develop resistance through various mechanisms, such as enzymatic modification of the antibiotic, alteration of the drug target, and active efflux of the drug from the bacterial cell. nih.govfrontiersin.org Understanding these mechanisms is crucial for developing strategies to overcome resistance.

One of the primary mechanisms of resistance to aminoglycosides like neomycin is the enzymatic inactivation of the drug by aminoglycoside-modifying enzymes (AMEs). nih.gov Research into the structure-activity relationship (SAR) of neomycin derivatives is aimed at circumventing these resistance mechanisms. nih.gov For example, modifications at the 5″ position of neomycin B have been investigated to understand their effect on bacteria equipped with various AMEs. nih.gov

Cross-resistance between different antibiotics is another area of concern. Studies have shown that the use of neomycin can lead to cross-resistance to other antibiotics, including streptomycin, kanamycin, tetracycline, and erythromycin. usda.gov This highlights the importance of judicious antibiotic use to minimize the development and spread of resistance.

To combat resistance, researchers are exploring synergistic combinations of neomycin with other antimicrobial agents. For instance, neomycin has been shown to potentiate the antimicrobial activity of mupirocin (B1676865) against Staphylococcus aureus, including methicillin-resistant (MRSA) and high-level mupirocin-resistant strains. nih.gov The combination of neomycin with peptide antibiotics like polymyxin (B74138), gramicidin, and bacitracin has also demonstrated synergistic effects. nih.gov Such combination therapies offer a promising strategy to enhance antimicrobial efficacy and overcome resistance.

| Resistance Mechanism | Description | Strategy to Overcome |

| Enzymatic Inactivation | Aminoglycoside-modifying enzymes (AMEs) alter the structure of neomycin, rendering it inactive. nih.gov | Structural modifications of neomycin to create derivatives that are not recognized by AMEs. nih.gov |

| Cross-Resistance | Resistance to neomycin can confer resistance to other antibiotics. usda.govnih.gov | Prudent use of antibiotics and development of novel agents with different mechanisms of action. |

| Altered Drug Target | Mutations in the bacterial ribosome can reduce the binding affinity of neomycin. youtube.com | Development of new antibiotics that can bind to the altered target or have a different target altogether. |

Broadening Antimicrobial Spectrum Through Structural Modifications

Neomycin has a broad spectrum of activity, primarily against Gram-negative bacteria and some Gram-positive bacteria. wikipedia.orgdroracle.ai However, researchers are continually exploring ways to broaden this spectrum and enhance its potency through structural modifications of the neomycin scaffold. rsc.org The goal is to develop novel aminoglycoside analogues that can overcome the limitations of existing antibiotics, particularly against resistant Gram-negative bacteria. rsc.org

A facile synthetic protocol for producing neomycin B derivatives with various modifications at the 5″ position has been developed. nih.gov This has allowed for the investigation of the structure-activity relationship (SAR) against aminoglycoside-resistant bacteria. nih.gov For example, the introduction of carbohydrate moieties at the 5″-OH position has resulted in neomycin derivatives with good activity against a panel of bacteria. nih.gov

Another approach involves the creation of dimeric neomycin derivatives. By reacting the 5″-NH₂ group with succinic anhydride (B1165640) and then coupling it to another neomycin molecule, researchers have been able to expand the structural diversity of neomycin-based compounds. nih.gov These structural modifications are crucial for developing new antibacterial agents with improved efficacy and a broader spectrum of activity.

Computational Modeling and In Silico Studies of Molecular Interactions

Computational modeling and in silico studies have become indispensable tools in modern drug discovery and development, including the study of neomycin undecylenate. These methods provide valuable insights into the molecular interactions between neomycin and its biological targets, which can guide the design of more effective antimicrobial agents.

Molecular dynamics simulations have been employed to understand the binding of neomycin to its target, the bacterial ribosome. These simulations can reveal the atomistic details of the intermolecular interactions between the RNA of the ribosome and neomycin during their association. nih.gov For example, simulations have shown that neomycin binds to a riboswitch in a two-step process involving initial association with a preformed RNA conformation followed by an induced structural change in the RNA backbone. nih.gov

Molecular docking is another computational technique used to predict the binding affinity and orientation of a ligand (in this case, neomycin or its derivatives) to a target protein or nucleic acid. mdpi.commdpi.com This method can be used to screen libraries of neomycin derivatives to identify those with the highest predicted binding affinity for the ribosomal target. nih.gov Enzymatic and molecular modeling studies have revealed that the superb substrate promiscuity of AMEs allows resistant bacteria to cope with diverse structural modifications of neomycin. nih.gov

These computational approaches not only accelerate the research process but also provide a deeper understanding of the fundamental mechanisms of action and resistance. The development of mathematical frameworks to simulate molecular interactions can make research more efficient and could accelerate the creation of new therapies. drugtargetreview.com

| Computational Method | Application in Neomycin Research | Insights Gained |

| Molecular Dynamics Simulations | Studying the binding of neomycin to the bacterial ribosome and riboswitches. nih.govnih.gov | Understanding the two-step binding process and the role of specific intermolecular interactions. nih.gov |

| Molecular Docking | Predicting the binding of neomycin derivatives to the ribosomal target and AMEs. nih.govmdpi.commdpi.com | Identifying derivatives with potentially higher binding affinity and understanding resistance mechanisms. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relating the chemical structure of neomycin derivatives to their antimicrobial activity. | Guiding the design of new derivatives with enhanced potency. |

Q & A

Q. What are the key structural and physicochemical properties of neomycin undecylenate, and how do they influence its antimicrobial activity?

this compound is a salt formed by combining neomycin (a broad-spectrum aminoglycoside antibiotic) with undecylenic acid, a fatty acid with antifungal properties . The insolubility of this salt in water necessitates its formulation in ointments or topical bases for sustained antimicrobial action . Researchers should characterize its solubility, stability, and partition coefficients to optimize delivery systems. Spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC) can validate purity and structural integrity, while in vitro assays (e.g., broth microdilution) assess minimum inhibitory concentrations (MICs) against target pathogens .

Q. How does the mechanism of action of this compound differ from other neomycin salts, such as neomycin sulfate or stearate?

While all neomycin salts share the core antibiotic mechanism—binding to the 30S ribosomal subunit to inhibit bacterial protein synthesis—the undecylenate salt offers dual antimicrobial activity due to undecylenic acid’s antifungal properties . Researchers should design comparative studies using agar diffusion or time-kill assays to evaluate synergistic effects against polymicrobial infections (e.g., bacterial-fungal co-infections). Include controls for pH and solubility, as these factors may alter efficacy .

Q. What standardized protocols exist for synthesizing this compound, and how can purity be ensured?

Synthesis involves reacting neomycin base with undecylenic acid under controlled conditions (e.g., solvent choice, temperature, stoichiometry) . Purity is validated via mass spectrometry, elemental analysis, and thin-layer chromatography (TLC). Batch-specific variability should be addressed by adhering to pharmacopeial guidelines (e.g., USP) and documenting reaction yields and side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound across different studies?

Discrepancies may arise from variations in experimental design, such as differences in inoculum size, culture media, or endpoint measurements. A meta-analysis of existing data should stratify results by methodology (e.g., CLSI vs. EUCAST guidelines) and pathogen strain . Confounding variables like biofilm formation or antibiotic resistance genes require genomic (e.g., PCR) and phenotypic (e.g., biofilm viability assays) validation .

Q. What in vitro and in vivo models are most suitable for evaluating the safety and toxicity profile of this compound?

In vitro: Use human keratinocyte or fibroblast cell lines to assess cytotoxicity (e.g., MTT assays) and genotoxicity (e.g., comet assays) . In vivo: Employ murine models of dermal infection to monitor systemic absorption and renal toxicity (neomycin is nephrotoxic at high doses). Histopathological analysis and serum creatinine measurements are critical . Ensure compliance with ethical guidelines for preclinical studies, including NIH reporting standards .

Q. How can formulation challenges (e.g., stability in topical vehicles) be addressed to enhance this compound’s therapeutic efficacy?

Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways. Pair with excipient compatibility testing (e.g., DSC, XRD) to optimize ointment bases . For enhanced penetration, consider lipid nanoparticles or micellar systems, and validate using Franz diffusion cells with ex vivo skin models .

Q. What computational approaches can predict interactions between this compound and microbial targets, and how do they align with empirical data?

Molecular docking (e.g., AutoDock Vina) models neomycin’s binding to ribosomal RNA, while MD simulations assess stability of these interactions . Compare predictions with mutagenesis studies (e.g., ribosomal mutations conferring resistance) and MIC shifts in resistant strains .

Methodological Guidance

- Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., pH, concentration) .

- Data Analysis : Apply multivariate statistics (ANOVA, PCA) to distinguish between formulation effects and intrinsic antimicrobial activity .

- Literature Review : Systematically map existing studies using PRISMA guidelines to identify gaps, such as understudied pathogens or formulation innovations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.